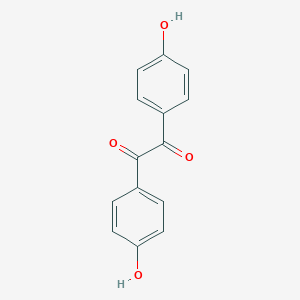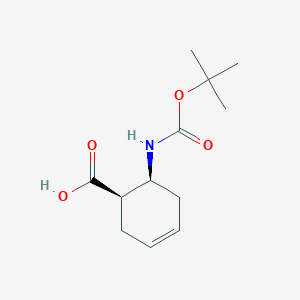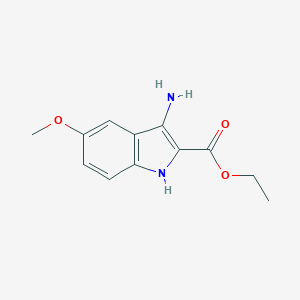
Trehalulosa
Descripción general
Descripción
1-O-alpha-D-Glucopyranosyl-D-fructose, also known as trehalulose, is a disaccharide obtained from various sugar sources. It is structurally related to sucrose and is known for its unique sweetness profile and potential health benefits.
Synthesis Analysis
- Enzymatic synthesis from 1,5-anhydro-D-fructose and cyclomaltoheptaose has been described, using enzymes such as cyclodextrin glucanotransferase and glucoamylase to produce glucosyl 1,5-anhydro-D-fructose (GAF) (Yoshinaga et al., 2003).
- High-performance liquid chromatography (HPLC) has been employed for the purification of trehalulose, demonstrating the feasibility of obtaining gram quantities of pure material for further analysis and use (Cookson et al., 1987).
Molecular Structure Analysis
- Structural determination of 1-O-alpha-D-Glucopyranosyl-D-fructose, or trehalulose, shows an equilibrium mixture of 1-O-alpha-D-glucopyranosyl-β-D-fructopyranose and 1-O-alpha-D-glucopyranosyl-β-D-fructofuranose as confirmed by 13C NMR spectroscopy (Cookson et al., 1987).
Aplicaciones Científicas De Investigación
Edulcorante Nutricional
La trehalulosa está ganando atención como un edulcorante nutricional debido a sus propiedades de bajo índice glucémico. Muestra una tasa reducida de hidrólisis en el intestino delgado, lo cual es beneficioso para controlar los niveles de azúcar en sangre, lo que la convierte en una posible alternativa para personas con diabetes, intolerancia a la glucosa y aquellas que buscan la prevención de la obesidad .
Salud Dental
La estructura del compuesto da como resultado un efecto acariogénico, lo que significa que no contribuye a la caries dental. Esta propiedad es particularmente valiosa en el desarrollo de productos para la salud dental, ofreciendo un sabor dulce sin el riesgo de caries asociado con los azúcares tradicionales .
Estabilizador en la Industria Alimentaria
En la industria alimentaria, la this compound sirve como estabilizador y edulcorante. Su resistencia a la hidrólisis ácida y su grupo hidroxilo terminal no reductor la convierten en una molécula estable, evitando las reacciones de glicación que pueden afectar la calidad y la vida útil de los productos alimenticios .
Industrias Farmacéutica y Cosmética
Las propiedades bioprotectoras de la this compound se aprovechan en las industrias farmacéutica y cosmética. Actúa como un deshidratante o crioprotector, preservando la integridad de los productos en diversas condiciones de almacenamiento .
Investigación del Microbioma Intestinal
Estudios recientes se han centrado en cómo el aumento del consumo dietético de this compound afecta el microbioma intestinal. Su papel como nutriente bioactivo sugiere posibles aplicaciones terapéuticas en la modulación de la homeostasis de la glucosa y la influencia en la salud intestinal .
Marcador de Autenticación de la Miel
La miel de abeja sin aguijón es rica en this compound, que puede servir como un índice de calidad para la identificación y evaluación de este tipo de miel. La presencia de this compound se puede utilizar para autenticar la miel de abeja sin aguijón, distinguiéndola de otros tipos de miel .
Propiedades Antioxidantes y Antidiabéticas
La this compound se ha identificado en la miel de abeja sin aguijón, la cual está asociada con actividades antidiabéticas y antioxidantes. Este descubrimiento respalda el valor terapéutico de la miel de abeja sin aguijón y abre posibilidades para su uso en productos alimenticios relacionados con la salud .
Edulcorante y Estabilizador Industrial
Debido a sus propiedades fisicoquímicas únicas, la this compound también se utiliza como edulcorante y estabilizador en diversas aplicaciones industriales. Su estabilidad y no toxicidad la hacen adecuada para su uso en una amplia gama de productos, desde alimentos hasta aplicaciones técnicas .
Mecanismo De Acción
Target of Action
Trehalulose, also known as 1-O-alpha-D-Glucopyranosyl-D-fructose, is a non-reducing disaccharide that is present in a wide variety of organisms, including bacteria, yeast, fungi, insects, invertebrates, and lower and higher plants . It has been shown to have neuroprotective properties by stimulating autophagy in Parkinson’s disease (PD) models . Therefore, the primary targets of trehalulose are the proteins and cellular membranes that are affected by various stress conditions, including heat stress, carbon starvation, osmotic or oxidative stress .
Mode of Action
Trehalulose interacts with its targets by forming hydrogen bonds with polar groups on cell membrane proteins and lipids . This interaction modifies the tetrahedral hydrogen bond structure of water, reorganizing remaining water molecules around biological structures . This mechanism helps protect proteins and cellular membranes from inactivation or denaturation caused by various stress conditions .
Biochemical Pathways
Trehalulose is involved in several biochemical pathways. The most well-known and widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase (TPS). Organisms that use this pathway usually also have a trehalose-P phosphatase (TPP) that converts the trehalose-P to free trehalose . These pathways are critical for normal plant growth and development .
Pharmacokinetics (ADME Properties)
Trehalulose is known for its acariogenic and low glycemic index properties . It strongly resists crystallization and forms an amorphous solid when dried . Its sweetness relative to sucrose has been estimated as between 0.4 and 0.7 . .
Result of Action
The action of trehalulose results in the stabilization of proteins and cellular membranes under various stress conditions . It has been shown to decrease dopaminergic neuronal loss in Parkinson’s disease models . Moreover, systemic trehalose administration has been found to preserve the typical histological architecture of the organs involved in its metabolism, supporting its safety as a potential neuroprotective agent .
Action Environment
The action, efficacy, and stability of trehalulose can be influenced by various environmental factors. For instance, the enzyme trehalose synthase, which is involved in the production of trehalulose, can catalyze trehalose biosynthesis in a wide range of temperatures, from 5°C to 80°C Therefore, the environmental temperature can significantly impact the production and action of trehalulose
Safety and Hazards
Direcciones Futuras
The diversification of the sugar industry to maintain competitiveness in a world increasingly turning to a bio-based economy is becoming more important. Value-addition to sucrose via chemical and biotechnological reactions is expected to increase . The increasing use of enzymatic biotechnological techniques to derivatize sucrose is expected to add special functionalities to sucrose products .
Análisis Bioquímico
Biochemical Properties
Trehalulose interacts with various enzymes, proteins, and other biomolecules. The dominant pathway for trehalose biosynthesis involves the transfer of glucose from UDP-glucose to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the enzyme trehalose-P synthase . Trehalulose is then broken down by two major types of trehalases .
Cellular Effects
Trehalulose has been shown to play a role in maintaining cellular homeostasis under stress conditions . It acts in the cell as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator . It has also been shown to have neuroprotective functions in vitro and in animal models of various neurodegenerative diseases .
Molecular Mechanism
The molecular mechanisms underlying the glucose homeostasis regulated by trehalose have been discussed in detail in recent reviews . Trehalulose may impact glucose homeostasis through different pathways that contribute to insulin sensitivity and secretion, glucose and lipid metabolism, islet function, oxidative stress management .
Temporal Effects in Laboratory Settings
Trehalulose plays a vital role as a stress protectant during major abiotic stresses such as dehydration and rehydration, high or low temperature, chemical toxicity and oxidative stress . The role of trehalulose in protecting cells against the effects of desiccation is particularly well documented .
Dosage Effects in Animal Models
In animal models, a neuroprotective dose of trehalulose has been shown to be harmless to metabolic organs . This was validated in a Parkinson’s disease model induced with intraperitoneal paraquat administration twice weekly for 7 weeks .
Metabolic Pathways
Trehalulose is involved in several metabolic pathways. The best known and most widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase .
Transport and Distribution
Trehalose is transported into mammalian cells via GLUT8 (SLC2A8) transporter or endocytosis . Trehalulose blocks the entry of glucose and fructose into the cell, which limits the amount of ATP produced by glycolysis and citric acid cycle .
Subcellular Localization
This might be involved in subcellular protein localization .
Propiedades
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4,6-15,17-21H,1-3H2/t4-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMELTECMHKKXLF-DGQJZECASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(=O)C(C(C(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965727 | |
| Record name | Trehalulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51411-23-5 | |
| Record name | Trehalulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51411-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trehalulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trehalulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-O-α-D-glucopyranosyl-D-fructose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREHALULOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39U51DD7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is trehalulose produced using the enzyme alpha-glucosyltransferase from Pseudomonas mesoacidophila MX-45?
A1: The alpha-glucosyltransferase enzyme from Pseudomonas mesoacidophila MX-45 can catalyze the conversion of sucrose into two products: trehalulose and isomaltulose (also known as palatinose) []. Interestingly, the ratio of these products is influenced by the reaction temperature. Lower temperatures favor trehalulose production. The research found that optimal conditions for trehalulose production were a pH of 5.5-6.5 and a temperature of 20°C, resulting in a 91% yield of trehalulose from a 20-40% sucrose solution [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

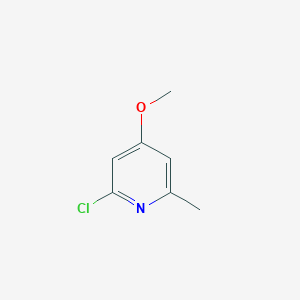
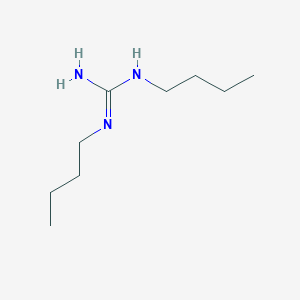
![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)
